
n-Methyl-2-nitro-5-propoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Methyl-2-nitro-5-propoxyaniline: is an organic compound with the molecular formula C10H14N2O3 It is characterized by the presence of a nitro group (-NO2), a methyl group (-CH3), and a propoxy group (-OCH2CH2CH3) attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration of Aniline Derivatives: One common method involves the nitration of aniline derivatives. For example, starting with 2-nitro-5-propoxyaniline, the methylation of the amino group can be achieved using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrially, the compound can be synthesized through a multi-step process involving the nitration of 2-propoxyaniline followed by methylation. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: n-Methyl-2-nitro-5-propoxyaniline can undergo oxidation reactions, where the nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Major Products Formed:
Oxidation: Formation of corresponding nitroso or hydroxylamine derivatives.
Reduction: Formation of n-methyl-2-amino-5-propoxyaniline.
Substitution: Formation of various substituted aniline derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine:
- Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for drug synthesis.
Industry:
- Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of n-Methyl-2-nitro-5-propoxyaniline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including antimicrobial activity. The exact molecular pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
n-Methyl-2-nitroaniline: Similar structure but lacks the propoxy group.
2-nitro-5-propoxyaniline: Similar structure but lacks the methyl group on the amino nitrogen.
n-Methyl-4-nitroaniline: Similar structure but with the nitro group in a different position.
Uniqueness:
- The presence of both the nitro and propoxy groups in n-Methyl-2-nitro-5-propoxyaniline provides unique chemical reactivity and potential for diverse applications.
- The combination of these functional groups allows for specific interactions in chemical and biological systems that are not possible with the similar compounds listed above.
Properties
IUPAC Name |
N-methyl-2-nitro-5-propoxyaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-3-6-15-8-4-5-10(12(13)14)9(7-8)11-2/h4-5,7,11H,3,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXAKVAMJZKEMRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)[N+](=O)[O-])NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2435949.png)
![N-(4-chlorophenyl)-4-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2435952.png)
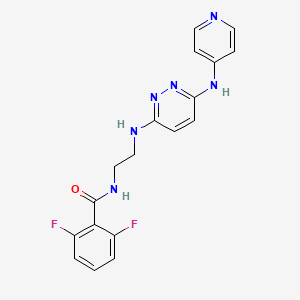

![N-(5-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-4-METHYLBENZAMIDE](/img/structure/B2435959.png)
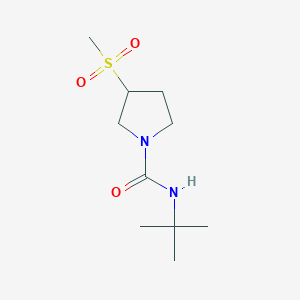
![methyl 3-({2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B2435961.png)
![rac-(5R,9R)-9-hydroxy-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B2435962.png)
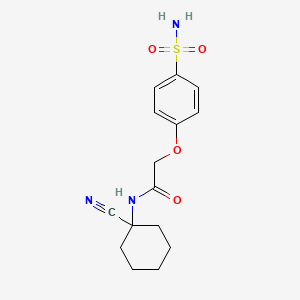
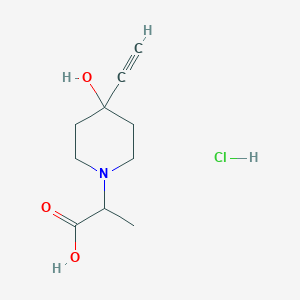
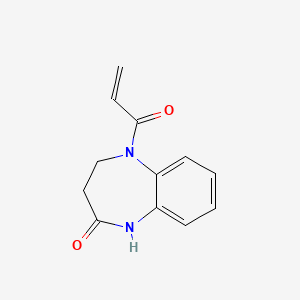
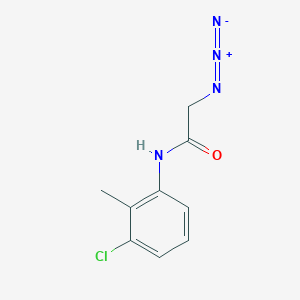
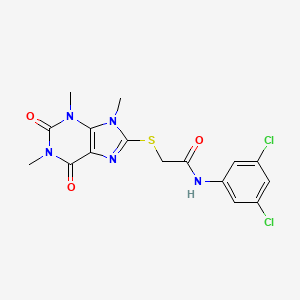
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(2-chlorophenyl)acetamide](/img/structure/B2435969.png)
